molecular formula C15H21NO5S B3035183 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone CAS No. 303152-38-7

1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone

Cat. No. B3035183
CAS RN: 303152-38-7
M. Wt: 327.4 g/mol
InChI Key: ZTKNGGWKHZGTAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone (DMMPE) is a novel sulfonyl compound that has been used in various scientific research applications. It is a versatile compound that has been utilized in a range of different studies, from organic synthesis to biochemical research. DMMPE has been studied for its ability to act as a catalyst for a variety of reactions, as well as its ability to modulate the activity of enzymes. In addition, DMMPE has been investigated for its potential therapeutic applications, with studies suggesting that it could be used as a drug target for the treatment of certain diseases.

Scientific Research Applications

1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone has been studied for its ability to act as a catalyst for a variety of reactions. For example, it has been used as a catalyst for the synthesis of a variety of organic compounds, including amino acids, peptides, and heterocycles. Additionally, 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone has been studied for its ability to modulate the activity of enzymes, such as cytochrome P450, acetylcholinesterase, and monoamine oxidase. In addition, 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone has been investigated for its potential therapeutic applications, with studies suggesting that it could be used as a drug target for the treatment of certain diseases, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone is not fully understood. However, studies have suggested that it may act as a modulator of enzyme activity by binding to the active sites of enzymes, thus altering their activity. Additionally, 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone has been shown to be a potent inhibitor of certain enzymes, such as cytochrome P450 and acetylcholinesterase. Furthermore, 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone has been shown to interact with certain proteins, such as the N-methyl-D-aspartate receptor, suggesting that it may have potential therapeutic applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone have not been extensively studied. However, studies have suggested that it may have potential therapeutic applications, such as the treatment of Alzheimer's disease and Parkinson's disease. Additionally, 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone has been shown to modulate the activity of enzymes, such as cytochrome P450 and acetylcholinesterase. Furthermore, 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone has been shown to interact with certain proteins, such as the N-methyl-D-aspartate receptor, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone in lab experiments include its versatility as a catalyst for a variety of reactions and its ability to modulate the activity of enzymes. Additionally, 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone has been studied for its potential therapeutic applications, with studies suggesting that it could be used as a drug target for the treatment of certain diseases. However, there are some limitations to using 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone in lab experiments, such as its potential toxicity and the difficulty in synthesizing the compound.

Future Directions

The potential therapeutic applications of 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone are an area of ongoing research. Further studies are needed to investigate the mechanism of action of 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone, as well as its potential therapeutic applications. Additionally, further research is needed to develop more efficient methods of synthesizing 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone. Additionally, further studies are needed to investigate the biochemical and physiological effects of 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone, as well as its potential toxicity. Finally, further research is needed to explore the potential of 1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone as a drug target for the treatment of certain diseases.

properties

IUPAC Name

1-(2,6-dimethylmorpholin-4-yl)-2-(4-methoxyphenyl)sulfonylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-11-8-16(9-12(2)21-11)15(17)10-22(18,19)14-6-4-13(20-3)5-7-14/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKNGGWKHZGTAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylmorpholino)-2-[(4-methoxyphenyl)sulfonyl]-1-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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